Cyproterone is a synthetic steroid that functions primarily as an antiandrogen and progestin. It is utilized in the treatment of various conditions related to androgen excess, such as acne, hirsutism, and early puberty in females, as well as prostate cancer in males. The compound is also used in hormone therapy for transgender individuals and in contraceptive formulations. Cyproterone acetate, its most common form, is marketed under various brand names, including Androcur and Diane-35.
Cyproterone was first synthesized in the 1960s and has since been widely studied for its pharmacological properties. It is derived from natural steroid precursors, with one of the key starting materials being solasodine, a compound obtained from plants in the Solanaceae family.
Cyproterone is classified as a steroid hormone. More specifically, it is categorized as both an antiandrogen and a progestin due to its ability to inhibit androgen activity and mimic progesterone effects in the body.
These improvements in synthesis not only increase yield but also reduce the number of hazardous reagents required, making the process more environmentally friendly .
The molecular formula of cyproterone acetate is , with a molar mass of approximately 416.94 g/mol. The structure features a steroid backbone with specific functional groups that confer its biological activity.
This molecular structure allows cyproterone to interact effectively with androgen receptors, leading to its therapeutic effects .
Cyproterone undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are critical for modifying the steroid structure to achieve desired pharmacological properties .
Cyproterone exerts its effects primarily through two mechanisms:
This dual action makes cyproterone particularly effective in treating conditions linked to androgen excess .
These properties influence both the formulation of cyproterone-containing medications and their storage conditions .
Cyproterone is utilized extensively in clinical settings for:
Research continues into novel delivery systems such as nanoparticles for controlled release formulations, enhancing therapeutic efficacy while minimizing side effects .
Cyproterone (C₂₂H₂₇ClO₃) and its clinically used derivative cyproterone acetate (CPA; C₂₄H₂₉ClO₄) share a steroidal pregnane backbone with three critical modifications:
X-ray crystallography confirms both compounds adopt a trans-fusion between A/B and C/D rings, with the C17 substituent in β-orientation. The acetyl group of CPA enables additional hydrophobic interactions with steroid hormone receptors [4].
Table 1: Structural Comparison of Cyproterone and Cyproterone Acetate
Feature | Cyproterone | Cyproterone Acetate |
---|---|---|
Molecular Formula | C₂₂H₂₇ClO₃ | C₂₄H₂₉ClO₄ |
C17 Substituent | 17α-Hydroxy | 17α-Acetoxy |
logP (Calculated) | 3.8 | 4.5 |
Progestogenic Activity | Negligible | High (EC₅₀ ~1.5 nM) |
Traditional Chemical Synthesis
Early routes used solasodine (a plant steroid) as the starting material, involving:
Modern Chemo-Biocatalytic Flow Synthesis
A 10-step continuous flow process from 4-androstene-3,17-dione (4-AD) achieves 9.6% overall yield in 3 hours:
Table 2: Comparison of CPA Synthetic Methods
Method | Starting Material | Steps | Overall Yield | Key Advantage |
---|---|---|---|---|
Solasodine-based [4] | Plant steroid | 14–18 | 6.5–13.7% | Accessible precursors |
16-DHP acetate route [4] | Pregnenolone derivative | 12 | 8.8% | Fewer oxidation steps |
Flow chemistry [1] | 4-AD (microbial) | 10 (telescoped) | 9.6% | 3-hour runtime, no purification |
C17 Stereochemistry
A/B Ring Conformation
7α-Substituted Dimers
Testosterone dimers linked at C7α via α,ω-hexatrienyl chains show:
Pharmacological Properties
Metabolic Fate
Table 3: Functional Comparison of Cyproterone and Cyproterone Acetate
Property | Cyproterone | Cyproterone Acetate |
---|---|---|
AR Binding Kᵢ (nM) | 28 | 8.9 |
PR Activation EC₅₀ (nM) | >10,000 | 1.5 |
Testosterone Suppression | None (may increase) | 70–80% |
Plasma Half-life (hours) | <6 | 38–96 |
Primary Metabolic Route | 17β-HSD oxidation | CYP3A4 hydroxylation |
Clinical Implications
Cyproterone's lack of progestogenic/antigonadotropic activity limits therapeutic utility:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7